molecular formula C10H11FO4 B14021676 4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid

4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid

Katalognummer: B14021676
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: QDTDAIKIARHOKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with the molecular formula C10H11FO4. This compound is characterized by the presence of a fluoro group, a methoxymethoxy group, and a methyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a less reactive compound.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of de-fluorinated benzoic acid derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group can enhance the compound’s binding affinity to target proteins, while the methoxymethoxy group can improve its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.

    4-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid group but lacks the fluoro and methyl groups.

    2-Fluoro-4-methylbenzoic acid: Similar structure but lacks the methoxymethoxy group.

Uniqueness

4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both the fluoro and methoxymethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can provide distinct properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H11FO4

Molekulargewicht

214.19 g/mol

IUPAC-Name

4-fluoro-2-(methoxymethoxy)-5-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)9(4-8(6)11)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI-Schlüssel

QDTDAIKIARHOKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1F)OCOC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.